2-Cyano-N'-[(Z)-[2-(octyloxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-Cyano-N’-[(Z)-[2-(octyloxy)phenyl]methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –CH=N–NH–C(O)–
Preparation Methods
The synthesis of 2-Cyano-N’-[(Z)-[2-(octyloxy)phenyl]methylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled conditions. For instance, the reaction between cyanoacetohydrazide and 2-(octyloxy)benzaldehyde can be performed in ethanol with a few drops of acetic acid as a catalyst .
Chemical Reactions Analysis
2-Cyano-N’-[(Z)-[2-(octyloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazines.
Scientific Research Applications
2-Cyano-N’-[(Z)-[2-(octyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is being investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: It can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Cyano-N’-[(Z)-[2-(octyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular proteins, affecting various signaling pathways .
Comparison with Similar Compounds
2-Cyano-N’-[(Z)-[2-(octyloxy)phenyl]methylidene]acetohydrazide can be compared with other hydrazone derivatives such as:
2-Cyano-N’-[(Z)-[2-chlorobenzylidene]acetohydrazide: This compound has a similar structure but with a chlorobenzylidene group instead of an octyloxyphenyl group.
2-Cyano-N’-[(Z)-[4-dimethylaminobenzylidene]acetohydrazide: This derivative contains a dimethylaminobenzylidene group. These similar compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C18H25N3O2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-cyano-N-[(Z)-(2-octoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-2-3-4-5-6-9-14-23-17-11-8-7-10-16(17)15-20-21-18(22)12-13-19/h7-8,10-11,15H,2-6,9,12,14H2,1H3,(H,21,22)/b20-15- |
InChI Key |
LZELBDLITZNAJT-HKWRFOASSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=CC=C1/C=N\NC(=O)CC#N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C=NNC(=O)CC#N |
Origin of Product |
United States |
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